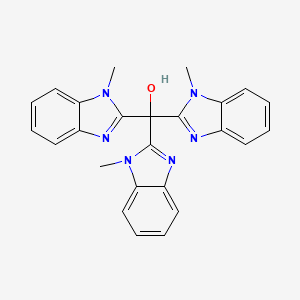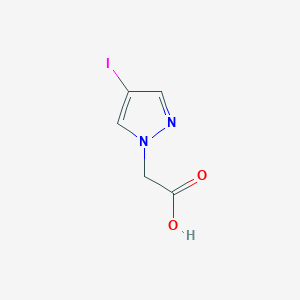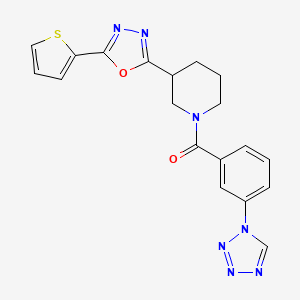![molecular formula C7H14ClNO B2649377 [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride CAS No. 2460739-39-1](/img/structure/B2649377.png)
[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as rac-1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride, has a CAS Number of 2095192-14-4 and a molecular weight of 163.65 . It is a salt with the InChI code 1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 .
Synthesis Analysis
The synthesis of similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A specific enantioselective synthesis of a related compound,(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, has been achieved through an enzymatic resolution of the respective butyl ester with lipase A from Candida antarctica . Molecular Structure Analysis
The structure of this compound can be represented by the SMILES stringC1C[C@@H]2CC[C@H]1O2, as per the information available .
作用机制
Oxymetazoline hydrochloride works by constricting the blood vessels in the nasal passages, reducing swelling and congestion. It does this by stimulating alpha-adrenergic receptors in the blood vessels, causing them to constrict. This results in a decrease in blood flow to the nasal passages, which reduces swelling and congestion.
Biochemical and Physiological Effects:
Oxymetazoline hydrochloride has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be a concern for people with high blood pressure. It also has a drying effect on the nasal passages, which can lead to irritation and discomfort. Additionally, Oxymetazoline hydrochloride can cause rebound congestion, which occurs when the medication wears off and the blood vessels in the nasal passages dilate, causing increased congestion.
实验室实验的优点和局限性
Oxymetazoline hydrochloride has several advantages for lab experiments. It is readily available and easy to use. It also has a well-established mechanism of action, making it a useful tool for studying the effects of vasoconstriction. However, Oxymetazoline hydrochloride has limitations as well. Its effects are primarily limited to the nasal passages, making it less useful for studying the effects of vasoconstriction in other parts of the body. Additionally, its potential for causing rebound congestion can be a concern when studying its effects over longer periods of time.
未来方向
There are several future directions for research on Oxymetazoline hydrochloride. One area of interest is its potential use in the treatment of glaucoma, a condition that causes increased pressure in the eye. Oxymetazoline hydrochloride has been shown to reduce intraocular pressure, making it a potential treatment option for glaucoma. Another area of interest is its potential use as a topical anesthetic. Studies have shown that Oxymetazoline hydrochloride can provide effective pain relief when applied topically, making it a potential alternative to traditional anesthetics. Additionally, research into the long-term effects of Oxymetazoline hydrochloride is needed to better understand its potential for causing rebound congestion and other adverse effects.
合成方法
Oxymetazoline hydrochloride can be synthesized by reacting 2-(4-tert-butylbenzyl)-2-imidazoline with chloroacetic acid in the presence of an acid catalyst. The resulting product is then reacted with hydrochloric acid to form Oxymetazoline hydrochloride.
科学研究应用
Oxymetazoline hydrochloride has been extensively studied for its use in nasal decongestants. It has also been investigated for its potential use in the treatment of other medical conditions, such as glaucoma, hemorrhoids, and skin disorders. Additionally, Oxymetazoline hydrochloride has been studied for its potential use as a topical anesthetic.
属性
IUPAC Name |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUEDVGEAYAPP-LBZPYWGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)




![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
![2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2649312.png)



![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)